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Compound of Interest

Compound Name: 1-(Piperidin-2-ylmethyl)azepane

CAS No.: 881040-50-2

Cat. No.: B2443459

Get Quote

Abstract & Strategic Rationale
The exploration of chemical space in kinase drug discovery has traditionally relied on 5- and 6-

membered rings (pyrrolidines, piperidines). However, the azepane (homopiperidine) scaffold

represents a "privileged structure" that offers unique conformational flexibility, allowing access

to novel binding pockets within the ATP-binding site of kinases (e.g., PKA, PKB/Akt, ROCK).

This Application Note provides a comprehensive guide for the design, synthesis, and screening

of azepane-based small molecule libraries. We focus on a robust synthetic route utilizing the

Schmidt Ring Expansion to generate core scaffolds, followed by diversity-oriented

functionalization. Finally, we detail the validation of these libraries using the ADP-Glo™ Kinase

Assay platform.

Library Design Strategy: The Azepane Advantage
Kinase inhibitors typically consist of a "hinge binder" (heterocycle) and a "solvent-exposed" tail.

The azepane ring serves as a versatile linker or core scaffold that can orient substituents in

vectors inaccessible to piperidines.
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Key Design Principles
Conformational Sampling: Unlike the rigid chair conformation of piperidine, azepanes exist in

flexible twist-chair/twist-boat conformations. This allows the inhibitor to "mold" into the

induced-fit pockets of kinases like Akt or PKA [1].

Substitution Vectors:

C3-Substitution: Critical for mimicking the ribose moiety of ATP (seen in Balanol analogs)

[2].

C4-Substitution: Often used to project hydrophobic groups into the back pocket

(Gatekeeper region).

N-Functionalization: The primary vector for attaching hinge-binding motifs (e.g.,

pyrimidines, quinazolines).

Experimental Protocol: Chemical Synthesis
Workflow Overview
The most scalable route to substituted azepanes is the Schmidt Reaction, converting

substituted cyclohexanones into caprolactams (azepan-2-ones), followed by reduction.

Diagram 1: Synthetic Pathway (Schmidt Route)
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Caption: Synthetic workflow for generating azepane libraries via Schmidt ring expansion and

subsequent functionalization.

Detailed Protocol A: Schmidt Ring Expansion (Scaffold
Generation)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2443459/docs?utm_src=pdf-body-img#application-note-preparation-and-screening-of-azepane-based-kinase-inhibitor-libraries
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2443459?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Warning:Sodium azide (NaN3) is highly toxic and can form explosive hydrazoic acid

(HN3) in the presence of strong acids. Perform all reactions behind a blast shield in a well-

ventilated fume hood.

Reagents:

Substituted Cyclohexanone (1.0 equiv)

Sodium Azide (NaN3) (1.5 equiv)

Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA)

Dichloromethane (DCM)

Procedure:

Dissolution: Dissolve the ketone (e.g., 4-tert-butylcyclohexanone) in DCM (0.5 M) and cool to

0°C.

Acid Addition: Slowly add MsOH (5.0 equiv) dropwise. Maintain temperature <5°C.

Azide Addition: Add NaN3 portion-wise over 30 minutes. Caution: Gas evolution (N2) will

occur.

Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18

hours. The migration of the carbon atom is generally governed by electronic factors

(migrating the more substituted carbon) [3].

Quench: Pour the reaction mixture onto crushed ice/water. Neutralize with NaOH (aq) to pH

10.

Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

Purification: Flash chromatography (EtOAc/Hexane) to isolate the lactam.

Detailed Protocol B: Library Decoration (N-Arylation)
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To create a kinase-focused library, the azepane nitrogen is typically coupled to a

heteroaromatic hinge binder (e.g., 4-chloropyrimidine).

Procedure:

Mix: Combine Azepane scaffold (1.0 equiv), Heteroaryl chloride (1.1 equiv), and DIPEA (3.0

equiv) in DMF or NMP.

Heat: Stir at 80–100°C for 4–12 hours (SnAr mechanism).

Workup: Dilute with water, extract with EtOAc.

QC: Verify purity >95% via LC-MS before screening.

Experimental Protocol: Kinase Screening (ADP-
Glo™)[1][2]
We utilize the ADP-Glo™ Kinase Assay (Promega).[1][2] This is a homogeneous, luminescent

assay that measures ADP formation, a universal product of kinase activity.[3] It is less prone to

interference from fluorescent library compounds than FRET-based assays [4].

Diagram 2: Screening Workflow
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Caption: Step-by-step workflow for the ADP-Glo kinase assay. Signal is proportional to kinase

activity.[1]

Assay Setup (384-Well Format)
Materials:
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Kinase Enzyme (e.g., AKT1, PKA)

Substrate (Peptide or Protein)

Ultra-Pure ATP (10 µM - 100 µM depending on Km)

ADP-Glo™ Reagent & Detection Buffer[4]

Protocol:

Compound Transfer: Acoustic dispense 50 nL of library compounds (in DMSO) into the

assay plate.

Enzyme Addition: Add 2 µL of Kinase Buffer containing the enzyme. Incubate 10 min.

Start Reaction: Add 2 µL of ATP/Substrate mix.[1]

Final Volume: 4 µL (plus compound).

Controls: High Control (Enzyme + Substrate + DMSO), Low Control (No Enzyme).

Incubation: Seal plate and incubate at RT for 60 minutes.

ADP-Glo Addition: Add 4 µL of ADP-Glo™ Reagent. Incubate 40 min to deplete remaining

ATP.[2][4]

Detection: Add 8 µL of Kinase Detection Reagent. Incubate 30 min.

Read: Measure luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Interpretation
Quantitative Metrics
Data should be normalized to Percent Inhibition (PIN):

Expected Results Table
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Compound
Class

R-Group
(C3/C4)

Hinge Binder
(N1)

Expected IC50
(nM)

Interpretation

Class A Unsubstituted Pyrimidine > 5,000

Weak binding;

scaffold too

flexible.

Class B
C3-Phenyl (S-

isomer)
Pyrimidine 50 - 200

Hit. C3

substituent

mimics ATP

ribose

interactions.

Class C C4-Hydroxyl Quinazoline 10 - 50

Lead. H-bond

donor picks up

specific residues

(e.g., Glu).

Class D C4-Methyl Pyridine > 1,000
Steric clash in

solvent channel.

Troubleshooting
High Background: Incomplete ATP depletion. Ensure ADP-Glo reagent is fresh and

incubation times are strictly followed.

False Positives: Luciferase inhibitors. Cross-reference hits with an orthogonal assay (e.g.,

mobility shift assay).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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